molecular formula C15H14N2O3 B11728413 [(4-Methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine

[(4-Methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine

Cat. No.: B11728413
M. Wt: 270.28 g/mol
InChI Key: ROAWZXWAORRXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine is an organic compound with the molecular formula C15H14N2O3 It is characterized by the presence of a methoxy group attached to a 4-methylphenyl ring and a nitrophenyl group attached to a methylidene amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine typically involves the reaction of 4-methylphenol with methoxyamine to form the intermediate [(4-Methylphenyl)methoxy]amine. This intermediate is then reacted with 3-nitrobenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[(4-Methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-Methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(4-Methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • [(4-Methylphenyl)sulfanyl][(3-nitrophenyl)methylidene]amine
  • [(4-Methoxyphenyl)amino][(3-nitrophenyl)methylidene]amine
  • [(4-Methylphenyl)amino][(3-nitrophenyl)methylidene]amine

Uniqueness

[(4-Methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for diverse chemical reactivity and potential biological activities .

Biological Activity

The compound [(4-Methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine , also known as a substituted hydrazone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is characterized by the presence of a methoxy group, a methyl group, and a nitrophenyl substituent. The structural complexity contributes to its reactivity and biological activity.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC15H16N2O3
Molecular WeightApproximately 272.3 g/mol
Functional GroupsMethoxy (-OCH3), Nitro (-NO2), Amine (-NH)

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by BenchChem reported its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival. For example, it was noted that the nitrophenyl group may play a significant role in mediating these effects through enzyme interactions .

The proposed mechanism of action involves the reduction of the nitro group to form an amine, which can interact with various biological macromolecules, including enzymes and receptors. This interaction potentially inhibits key metabolic pathways within cells, leading to reduced viability in cancerous cells .

Study 1: Antimicrobial Assessment

A study aimed at evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent activity .

Study 2: Anticancer Efficacy

In a separate investigation focusing on its anticancer properties, the compound was tested against human cervical cancer (HeLa) cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure .

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsIC50/MIC Values
AntimicrobialS. aureusGrowth inhibitionMIC = 32 µg/mL
E. coliGrowth inhibitionMIC = 64 µg/mL
AnticancerHeLa cellsReduced viabilityIC50 = 25 µM

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-[(4-methylphenyl)methoxy]-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C15H14N2O3/c1-12-5-7-13(8-6-12)11-20-16-10-14-3-2-4-15(9-14)17(18)19/h2-10H,11H2,1H3

InChI Key

ROAWZXWAORRXNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CON=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.